N-(4-acetamidophenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
Description
The compound N-(4-acetamidophenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide features a benzo[e][1,2,4]thiadiazine core modified with a sulfone group (1,1-dioxido) at the 1-position and a thioacetamide side chain substituted with a 4-acetamidophenyl group. This structure combines a sulfonated heterocyclic system with an acetamide-linked aromatic moiety, which may enhance solubility and biological interactions.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S2/c1-11(22)18-12-6-8-13(9-7-12)19-16(23)10-26-17-20-14-4-2-3-5-15(14)27(24,25)21-17/h2-9H,10H2,1H3,(H,18,22)(H,19,23)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTNBLWWNBDVRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetamidophenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the compound's biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure that includes both an acetamidophenyl group and a thiadiazine moiety. The presence of the thiadiazine ring is particularly noteworthy as it is associated with various biological activities.
Molecular Formula: C₁₈H₁₈N₄O₂S
IUPAC Name: this compound
Antimicrobial Properties
Research indicates that compounds containing the thiadiazine ring exhibit notable antimicrobial activity. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against various bacterial strains. A study highlighted that certain thiadiazole derivatives possess significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 64 µg/mL |
| Compound C | B. subtilis | 16 µg/mL |
Anticancer Activity
The anticancer potential of compounds similar to this compound has been explored in various studies. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. For example, derivatives of thiadiazole have been shown to inhibit tumor growth in vitro and in vivo models .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The final product can be achieved through coupling reactions under specific conditions to ensure high yield and purity.
General Synthetic Route:
- Preparation of Thiadiazine Ring: This involves the reaction of suitable precursors under acidic or basic conditions.
- Formation of Acetamidophenyl Group: The acetamidophenyl moiety is synthesized separately and then coupled with the thiadiazine derivative.
- Purification: The final compound is purified using techniques like recrystallization or chromatography.
Case Studies
Several studies have focused on the biological evaluation of similar compounds:
- Antimicrobial Evaluation: A study conducted on various thiadiazole derivatives demonstrated their effectiveness against resistant bacterial strains, emphasizing the potential for developing new antibiotics .
- Anticancer Studies: Research has shown that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting a promising avenue for future cancer therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[e][1,2,4]Thiadiazine Derivatives
Compounds sharing the benzo[e][1,2,4]thiadiazine core but differing in substituents include:
Key Observations :
Heterocyclic Thioacetamide Derivatives with Distinct Cores
Several compounds with alternative heterocyclic systems but similar thioacetamide linkages include:
Triazinoindole Derivatives ():
- N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (23): Features a triazinoindole core with a cyanomethylphenyl group. Purity >95% via coupling reactions .
- N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26): Bromine substituent may enhance electrophilic reactivity .
Triazinoquinazoline Derivatives ():
- 2-[(2-Oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3,4-thiadiazol-2-yl)acetamide: High yields (89.4% in Method A) and elevated melting points (295–297°C), indicating thermal stability .
Thiazolo-Triazole Derivatives ():
- 2-((5-(4-Methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-morpholinophenyl)acetamide (27): Morpholine substituent improves solubility; 78% yield via reflux synthesis .
Key Observations :
- Core Heterocycle Impact: The benzo[e][1,2,4]thiadiazine system in the target compound differs from triazinoindole or triazinoquinazoline cores in electronic properties and steric bulk, which may alter binding modes in biological targets.
- Substituent Effects: Alkyl, halogen, or polar groups (e.g., morpholine, cyanomethyl) modulate solubility and reactivity.
Q & A
Basic: What synthetic methodologies are commonly used to prepare N-(4-acetamidophenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide?
Methodological Answer:
The synthesis typically involves sequential functionalization of the thiadiazine and acetamide moieties. Key steps include:
- Thiazole/Thiadiazine Formation : Reacting 2-aminothiazole derivatives with electrophilic reagents (e.g., acetonitrile in the presence of anhydrous AlCl₃) to form the thiadiazine core .
- Sulfur Bridging : Introducing the thioether linkage via nucleophilic substitution, often using 2-chloroacetamide intermediates under reflux conditions in polar aprotic solvents like acetonitrile or DMF .
- Cyclization : Final cyclization steps may employ iodine and triethylamine in DMF to stabilize the thiadiazine-1,1-dioxide ring, with reaction times optimized to 1–3 minutes to minimize side products .
Basic: How is the structural integrity of this compound validated after synthesis?
Methodological Answer:
Characterization relies on a combination of spectroscopic and crystallographic techniques:
- HRMS : Confirms molecular weight and fragmentation patterns.
- ¹H/¹³C NMR : Identifies proton environments (e.g., acetamide NH at δ ~10 ppm, aromatic protons in the thiadiazine ring at δ ~7–8 ppm) and carbon backbone connectivity .
- X-ray Crystallography : Resolves bond angles and dihedral angles in the thiadiazine-dioxide ring system, critical for confirming regiochemistry .
Advanced: How can computational chemistry optimize reaction pathways for this compound?
Methodological Answer:
Computational approaches like quantum chemical reaction path searches (e.g., ICReDD’s methods) can:
- Predict Intermediate Stability : Identify low-energy intermediates using density functional theory (DFT) to prioritize viable synthetic routes .
- Screen Solvent Effects : Simulate solvent interactions to optimize cyclization efficiency (e.g., DMF vs. acetonitrile) .
- Reduce Trial-and-Error : Integrate machine learning with experimental data to narrow optimal conditions (e.g., temperature, catalyst loading) .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies in biological assays (e.g., antimicrobial vs. anticancer activity) require:
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature, and cell lines) to isolate variables .
- Metabolic Profiling : Use LC-MS to assess compound stability in assay media, as degradation products may skew results .
- Dose-Response Curves : Establish EC₅₀ values across multiple concentrations to differentiate true activity from assay noise .
Advanced: What strategies improve the yield of the thiadiazine-dioxide ring formation?
Methodological Answer:
Key optimizations include:
- Catalyst Selection : Use Lewis acids (e.g., AlCl₃) to activate electrophilic sites during cyclization .
- Oxidative Conditions : Introduce controlled oxidation (e.g., H₂O₂ in acetic acid) to stabilize the 1,1-dioxide moiety without over-oxidizing sulfur .
- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes, minimizing decomposition .
Basic: What biological activities are associated with this compound’s structural analogs?
Methodological Answer:
Analogous thiadiazine and acetamide derivatives exhibit:
- Antimicrobial Activity : Via disruption of bacterial cell wall synthesis, particularly against Gram-positive strains .
- Anticancer Potential : Inhibition of kinase pathways (e.g., EGFR) through competitive binding at ATP sites .
- Antioxidant Effects : Scavenging of reactive oxygen species (ROS) via sulfur-centered radical intermediates .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
SAR strategies involve:
- Substituent Variation : Systematically modifying the acetamide’s aryl group (e.g., electron-withdrawing vs. donating groups) to enhance target affinity .
- Bioisosteric Replacement : Swapping the thioether linkage with sulfone or sulfonamide groups to improve metabolic stability .
- Molecular Docking : Simulate binding poses with target proteins (e.g., acetylcholinesterase) to prioritize derivatives with optimal steric and electronic complementarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
